6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and an isobutyl group at the 1 position of the tetrahydroisoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and isobutylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 6,7-dimethoxy-1-tetralone with isobutylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It acts by binding to receptors and influencing the release and reuptake of neurotransmitters, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-ethyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-propyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13;/h8-10,13,16H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXKOIMTBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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